3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
Scientific Research Applications
CCR8 Antagonists
- 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , have been identified as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Catalysis in Green Chemistry
- 1,8-Diazabicyclo[5.4.0]undec-7-ene, another related compound, acts as a catalyst in green chemistry applications. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process is enhanced further by microwave irradiation (Shieh, Dell, & Repic, 2001).
Analgesic Activity
- Compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene have shown significant analgesic activity in various assays. Their effectiveness is mainly associated with the 2-amino-1,3-thiazine ring system, indicating potential applications in pain management (Cohen, Banner, & Lopresti, 1978).
Synthesis of Schiff Bases
- A novel, green, and efficient protocol has been developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile. This process uses readily available reagents and offers high yields and short reaction times. The synthesized compounds show promising anti-inflammatory activity (Abdel-Mohsen & Hussein, 2014).
Nitrogen-Containing Spiro Heterocycles
- Efficient synthesis of nitrogen-containing spiro heterocycles like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been achieved. These compounds have applications in various chemical reactions and are studied for their crystal packing driven by hydrogen bonding and π-π stacking interactions (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies
- Diazaspiro compounds have been synthesized and analyzed for their photophysical behavior, solvatochromic analysis, and fluorescence quantum yield. These studies are crucial for understanding their applications in materials science and photophysics (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVOVWUJBNCHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
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